

BAY-3827: A Potent AMPK Inhibitor with ATP-Competitive Action

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Compound of Interest

Compound Name: BAY-3827

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For researchers, scientists, and drug development professionals, understanding the nuanced behavior of kinase inhibitors under varying physiological conditions is paramount. This guide provides a detailed comparison of the inhibitory effects of **BAY-3827**, a potent and selective AMP-activated protein kinase (AMPK) inhibitor, under high and low ATP concentrations.

BAY-3827 demonstrates a competitive relationship with ATP, a characteristic crucial for interpreting its efficacy in cellular environments where ATP levels can fluctuate significantly. This guide synthesizes experimental data to illuminate this relationship, offering insights into its mechanism of action and practical implications for research.

Quantitative Comparison of BAY-3827 Potency

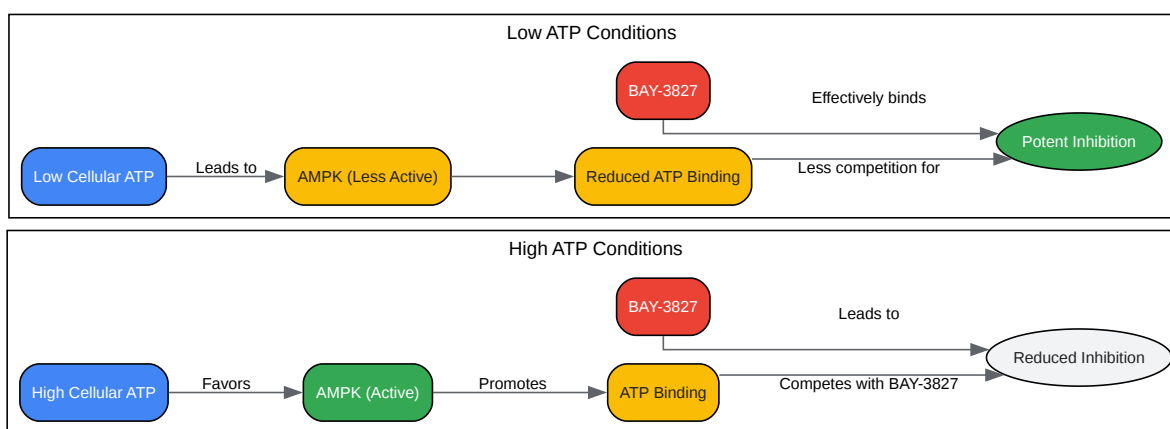
The inhibitory potential of **BAY-3827** against AMPK is significantly influenced by the concentration of ATP. The following table summarizes the half-maximal inhibitory concentration (IC50) values of **BAY-3827** under different ATP conditions.

Target	ATP Concentration	IC50 (nM)	Reference
AMPK	10 μ M (Low)	1.4	[1] [2] [3] [4]
AMPK	2 mM (High)	15	[1] [2] [3] [4]
AMPK α 1 β 1 γ 1 complex	20 μ M (Low)	1.8	[2] [3]
AMPK α 1 β 1 γ 1 complex	200 μ M (High)	31.2	[2] [3]
AMPK α 2 β 2 γ 1 complex	20 μ M (Low)	2.8	[2] [3]
AMPK α 2 β 2 γ 1 complex	200 μ M (High)	36.5	[2] [3]
AMPK α 2 β 1 γ 1 complex	20 μ M (Low)	4.1	[2] [3]
AMPK α 2 β 1 γ 1 complex	200 μ M (High)	57	[2] [3]
Rat Liver AMPK	200 μ M (High)	17	[5]
Human α 1 β 1 γ 1 complex	200 μ M (High)	25	[5]
Human α 2 β 2 γ 1 complex	200 μ M (High)	70	[5]
Human α 2 kinase domain	200 μ M (High)	89	[5]

The data clearly indicates that **BAY-3827** is significantly more potent at lower ATP concentrations, a hallmark of an ATP-competitive inhibitor. This differential potency underscores the importance of considering the metabolic state of target cells when designing and interpreting experiments with **BAY-3827**.

Mechanism of Action: An ATP-Competitive Inhibitor

BAY-3827 functions as a mixed-type inhibitor, binding to the ATP-binding pocket of the AMPK kinase domain.[5] This interaction prevents the binding of ATP, thereby inhibiting the kinase's phosphorylating activity. The co-crystal structure of **BAY-3827** with the AMPK α 2 kinase domain reveals that it stabilizes an inactive conformation of the kinase.[2][6][7] This is achieved through specific interactions with key residues in the ATP-binding pocket, leading to the disruption of the regulatory spine of the kinase.[6][7]



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Fig. 1: **BAY-3827** Inhibition in High vs. Low ATP.

Experimental Protocols

The following are generalized protocols for assays used to determine the potency of **BAY-3827**.

In Vitro Kinase Activity Assay

This assay measures the ability of **BAY-3827** to inhibit the phosphorylation of a substrate by AMPK.

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing purified AMPK enzyme, a suitable substrate (e.g., a peptide with a consensus AMPK phosphorylation site), and a buffer solution.
- **ATP Concentration:** The reaction is initiated by adding ATP. To compare the effects under different conditions, parallel assays are run with low (e.g., 10 μ M) and high (e.g., 2 mM) concentrations of ATP.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Inhibitor Addition:** **BAY-3827** is added at various concentrations to the reaction mixtures.
- **Incubation:** The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow for phosphorylation.
- **Detection:** The level of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ -³²P]ATP) or fluorescence-based assays.
- **IC50 Calculation:** The concentration of **BAY-3827** that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for AMPK Activity

This assay assesses the effect of **BAY-3827** on AMPK activity within a cellular context.

- **Cell Culture:** Cells are cultured in appropriate media.
- **Treatment:** Cells are treated with varying concentrations of **BAY-3827** for a specified duration.
- **Lysis:** Cells are lysed to extract proteins.
- **Western Blotting:** The phosphorylation status of a known downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Ser79, is analyzed by Western blotting using phospho-specific antibodies.[\[2\]](#)
- **Quantification:** The intensity of the phosphorylated protein band is quantified and normalized to the total protein level.

- IC50 Determination: The concentration of **BAY-3827** that causes a 50% reduction in the phosphorylation of the downstream target is determined.



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Fig. 2: In Vitro Kinase Assay Workflow.

Selectivity and Off-Target Effects

While **BAY-3827** is a potent AMPK inhibitor, it also exhibits inhibitory activity against other kinases, particularly at higher concentrations. It has been shown to inhibit 90-kDa ribosomal S6 kinase (RSK) isoforms with similar potency to AMPK.^{[2][3]} Specifically, it inhibits RSK1, RSK2, RSK3, and RSK4.^[8] Therefore, it is crucial to consider these off-target effects when interpreting experimental results, especially in cellular contexts where multiple signaling pathways are active.

Conclusion

BAY-3827 is a powerful tool for studying the physiological roles of AMPK. Its ATP-competitive nature results in significantly higher potency under low ATP conditions, a factor that must be carefully considered in experimental design and data interpretation. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers utilizing **BAY-3827** to investigate AMPK signaling and its implications in health and disease.

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References

1. selleckchem.com [selleckchem.com]

- 2. Mechanism and cellular actions of the potent AMPK inhibitor BAY-3827 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. themoonlight.io [themoonlight.io]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
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